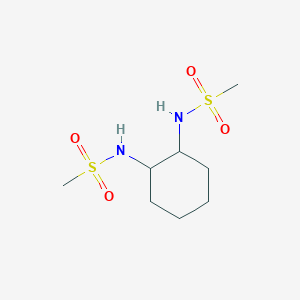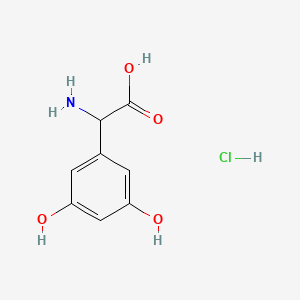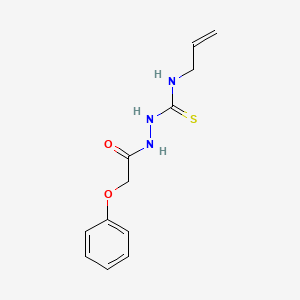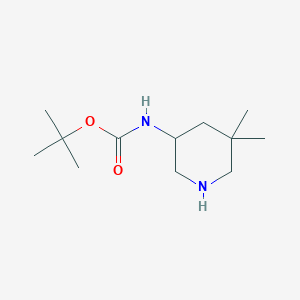
N,N'-Dimesylcyclohexane-1,2-diamine
Übersicht
Beschreibung
N,N’-Dimesylcyclohexane-1,2-diamine is a ligand used to promote N-alkenylation and N-alkylation reactions of amides .
Synthesis Analysis
This compound can be formed during the hydrolysis of a dimethylated derivative of enantiopure 1,2-diaminocyclohexane . It can also be used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions .Molecular Structure Analysis
The molecular formula of N,N’-Dimesylcyclohexane-1,2-diamine is C8H18N2. It has a molecular weight of 142.25 .Chemical Reactions Analysis
This compound is used to promote N-alkenylation and N-alkylation reactions of amides . It can be used as a ligand in the synthesis of vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides, and N-aryl amines obtained via reaction between amines and aryl iodides/aryl bromides .Physical And Chemical Properties Analysis
This compound is a clear liquid with a refractive index of 1.472. It has a boiling point of 78-80°C at 18 mmHg and a density of 0.902 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Metal-Catalyzed Cross-Couplings
N,N'-Dimesylcyclohexane-1,2-diamine, as a 1,2-diamine, is effective in metal-catalyzed cross-couplings. Saito and Fu (2007) discovered its use in Ni/trans-N,N‘-dimethyl-1,2-cyclohexanediamine-catalyzed alkyl-alkyl Suzuki reactions at room temperature, specifically for unactivated secondary alkyl halides with alkylboranes (Saito & Fu, 2007).
Synthesis of Chiral N(4) Ligands
Guillemot, Neuburger, and Pfaltz (2007) synthesized tetradentate chiral N(4) ligands using chiral 2-chloromethyloxazolines and N,N'-dimethylcyclohexane-1,2-diamine. These ligands were used to create metal complexes with potential as catalysts for enantioselective epoxidation (Guillemot et al., 2007).
Organocatalysis
Tsygankov et al. (2016) demonstrated the synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine for use as organocatalysts in the synthesis of α-hydroxy γ-keto esters and as chiral ligands in various reactions (Tsygankov et al., 2016).
Asymmetric Synthesis
The asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, catalyzed by zirconium, was achieved by Grepioni et al. (1999), demonstrating the utility of cyclohexane-1,2-diamine derivatives in asymmetric chemical synthesis (Grepioni et al., 1999).
Enantioselective Michael Additions
Evans, Mito, and Seidel (2007) used Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br(2) to catalyze enantioselective Michael additions, highlighting the role of cyclohexane-1,2-diamine derivatives in achieving high enantioselectivity in chemical reactions (Evans et al., 2007).
Synthesis of Enol Lactones
Sun et al. (2009) described the use of CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalysis in the synthesis of enol lactones, demonstrating the versatility of this diamine in organic synthesis (Sun et al., 2009).
Hydrogen Bonded Molecular Interactions
Elm, Jen, Kurtén, and Vehkamäki (2016) investigated the interaction between sulfuric acid and methyl-substituted N,N,N',N'-ethylenediamines, including cyclohexane-1,2-diamine derivatives. Their findings are relevant to understanding atmospheric chemistry and particle formation (Elm et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(methanesulfonamido)cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLQVLCYRNWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-N,N'-bis[(methane-sulfonyl)amino]-cyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)

![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)










![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)